N-(2,5-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-13-7-8-14(2)17(10-13)24-20(28)12-26-21(29)27-15(3)23-18(11-19(27)25-26)16-6-4-5-9-22-16/h4-11H,12H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMVCOHKCJYNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide (CAS Number: 1251619-03-0) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.4 g/mol. The structure incorporates a triazole and pyrimidine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1251619-03-0 |
| Molecular Formula | C21H20N6O2 |
| Molecular Weight | 388.4 g/mol |
Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine structures often exhibit significant anticancer properties. A study highlighted the potential of similar compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated its effectiveness against pathogenic strains such as Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in cellular models, indicating its potential use in inflammatory diseases .
Case Studies
- Anticancer Study : In a recent study involving various synthesized triazole derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. Results showed a significant reduction in viability at concentrations above 10 µM, with mechanisms involving apoptosis being further elucidated through caspase activation assays .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several triazole derivatives against common bacterial pathogens. The compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL against tested strains, demonstrating a strong antibacterial profile comparable to established antibiotics .
Scientific Research Applications
Key Steps in Synthesis
- Formation of Triazolo-Pyrimidine Core : Utilizing appropriate hydrazine derivatives and pyrimidine precursors.
- Acylation : Introducing the acetamide group to create the final compound.
Antimicrobial Properties
Research has indicated that N-(2,5-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Results
| Microorganism | Activity | Method Used |
|---|---|---|
| Staphylococcus aureus | Moderate | Agar well diffusion method |
| Escherichia coli | Moderate | Agar well diffusion method |
| Pseudomonas aeruginosa | High | Disc diffusion method |
Molecular Docking Studies
Molecular docking studies suggest that this compound interacts effectively with specific biological targets, such as enzymes involved in bacterial resistance mechanisms. These studies help predict the binding affinity and orientation of the compound within the active sites of target proteins.
Docking Insights
- Target Enzyme : 5-lipoxygenase (5-LOX)
- Binding Affinity : The compound shows promising docking scores indicating potential as a lead compound for further development.
Applications in Medicinal Chemistry
This compound is being investigated for its potential applications in treating infections caused by resistant strains of bacteria. Its unique structure allows for modifications that could enhance its efficacy and reduce toxicity.
Chemical Reactions Analysis
Oxidation Reactions
The triazolo-pyrimidine scaffold undergoes oxidation at electron-rich positions. Key observations include:
-
C-H oxidation at the pyridine ring under mild conditions (e.g., H<sub>2</sub>O<sub>2</sub>/AcOH), forming hydroxylated derivatives.
-
Sulfur-containing analogs (see structural parallels in) show oxidation of thioether groups to sulfoxides or sulfones using mCPBA or KMnO<sub>4</sub>, suggesting potential reactivity in related compounds.
Nucleophilic Substitution
The acetamide side chain and pyrimidine core participate in nucleophilic reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Amide hydrolysis | 6M HCl, reflux | Carboxylic acid derivative |
| Pyrimidine ring substitution | NH<sub>3</sub>/EtOH, 60°C | Amino-substituted triazolo-pyrimidine |
The pyridin-2-yl group directs electrophilic substitution to the ortho/para positions, but steric hindrance from the dimethylphenyl group limits reactivity at these sites.
Reduction Reactions
Reductive modifications focus on the triazole and pyrimidine moieties:
-
Triazole ring reduction with NaBH<sub>4</sub>/NiCl<sub>2</sub> opens the triazole ring, yielding diaminopyrimidine intermediates.
-
Ketone reduction (3-oxo group) using LiAlH<sub>4</sub> produces secondary alcohols, though this is rarely employed due to stability concerns.
Ring-Opening and Rearrangement
Under strongly acidic or basic conditions:
-
Triazolo-pyrimidine ring cleavage occurs in concentrated H<sub>2</sub>SO<sub>4</sub>, generating pyrimidine-2,4-dione derivatives.
-
Dimroth rearrangement is observed in alkaline media (pH > 10), reorganizing the triazole-pyrimidine fusion pattern .
Cross-Coupling Reactions
Palladium-catalyzed reactions enable structural diversification:
| Reaction | Catalytic System | Functionalization Site |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Pyridine C-4 position |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | Acetamide nitrogen |
These reactions are critical for generating analogs with enhanced binding affinity .
Photochemical Reactivity
UV irradiation (254 nm) induces:
-
E/Z isomerization in the acetamide side chain.
-
Singlet oxygen generation via energy transfer from the pyridine-triazole system, leading to oxidative degradation.
Stability Under Physiological Conditions
In simulated gastric fluid (pH 1.2):
-
Acid-catalyzed hydrolysis of the acetamide group occurs within 2 hours (t<sub>1/2</sub> = 45 min).
In plasma (pH 7.4): -
Esterase-mediated degradation is negligible, confirming metabolic stability of the core structure.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
Notes:
- Pyridin-2-yl vs. Methyl/Fluorophenyl : The pyridinyl group in the target compound introduces a nitrogen atom, likely improving aqueous solubility compared to the methyl or fluorophenyl substituents in analogs. However, fluorophenyl groups (as in ) may enhance membrane permeability due to increased lipophilicity .
Research Findings and Pharmacological Implications
Crystallographic and Computational Studies
- Structural Confirmation : Tools like SHELXL () and SHELXT () are critical for resolving crystal structures of triazolopyrimidines, particularly for assessing hydrogen-bonding patterns influenced by substituents like pyridinyl or fluorophenyl .
- Binding Affinity Predictions : The pyridinyl group’s lone electron pair may facilitate interactions with target proteins, contrasting with the hydrophobic interactions favored by fluorophenyl or dimethylphenyl groups .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(2,5-dimethylphenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide?
- Methodological Answer :
- Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For heterocyclic systems like triazolopyrimidines, stepwise assembly via cyclocondensation of pyrimidine precursors with triazole-forming reagents is common .
- Employ flow-chemistry techniques to enhance reproducibility and scalability, as demonstrated in analogous heterocyclic syntheses .
- Monitor intermediate stability using HPLC-MS to identify degradation pathways and adjust reaction timelines.
Q. How can the crystal structure of this compound be resolved, and what software tools are validated for refinement?
- Methodological Answer :
- Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).
- Use SHELXT for initial space-group determination and structure solution from X-ray diffraction data .
- Refine with SHELXL , leveraging its robust handling of disordered solvent molecules and anisotropic displacement parameters for heavy atoms (e.g., pyridinyl groups) . Validate refinement with R-factor convergence (<5% discrepancy).
Q. What spectroscopic techniques are critical for characterizing substituent effects in this molecule?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (pyridinyl, triazole) using 2D COSY and HSQC. The deshielding of the pyridinyl H-2 proton (~δ 8.5–9.0 ppm) indicates conjugation with the triazole ring .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching frequencies (~1680–1720 cm⁻¹) and triazole N-H bending (~1550 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion peaks and fragment patterns consistent with acetamide cleavage.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay platforms?
- Methodological Answer :
- Perform dose-response validation in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives/negatives.
- Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins, cross-referencing with crystallographic data from analogous triazolopyrimidine-protein complexes .
- Analyze batch-to-batch purity via LC-UV/ELSD to ensure activity differences are not due to synthetic impurities (>98% purity threshold) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Synthesize derivatives with systematic substitutions (e.g., methyl → halogen at the 2,5-dimethylphenyl group) and compare logP values (HPLC-derived) to correlate hydrophobicity with activity .
- Apply multivariate statistical analysis (e.g., PCA or PLS regression) to identify key physicochemical descriptors (e.g., H-bond acceptors, polar surface area) driving potency .
- Validate SAR trends using in silico ADMET profiling (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles.
Q. How should researchers address challenges in resolving crystallographic disorder in the pyridinyl-triazole moiety?
- Methodological Answer :
- Collect high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts.
- In SHELXL , apply ISOR and DELU restraints to manage anisotropic displacement of the pyridinyl ring. Use PART instructions to model disorder across multiple sites .
- Validate with R1 and wR2 convergence metrics and check for residual electron density peaks (<0.5 eÅ⁻³) .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing variability in synthetic yield data?
- Methodological Answer :
- Apply ANOVA to identify significant factors (e.g., reaction time, catalyst type) contributing to yield variability.
- Use response surface methodology (RSM) to model nonlinear relationships between variables and optimize conditions .
- Report confidence intervals (95%) and p-values (<0.05) to validate significance.
Q. How can computational methods complement experimental data in predicting the reactivity of this compound?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Simulate reaction pathways using IRC (Intrinsic Reaction Coordinate) analysis to identify transition states and activation energies for triazole ring formation .
- Cross-validate with experimental kinetic data (e.g., Arrhenius plots) to refine computational models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
